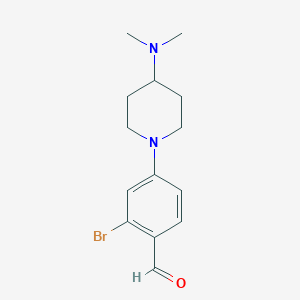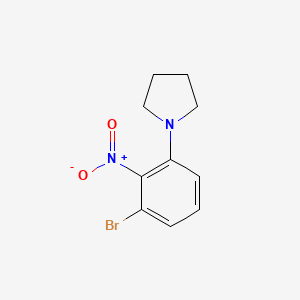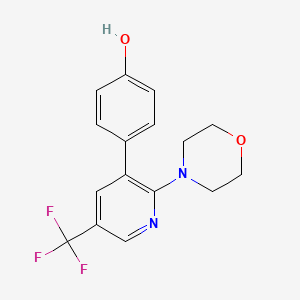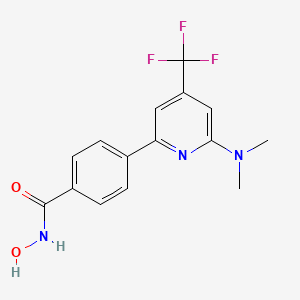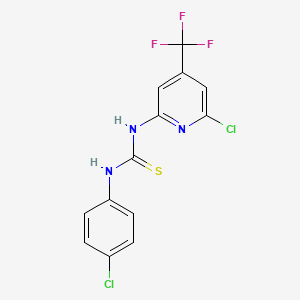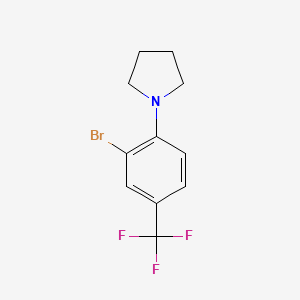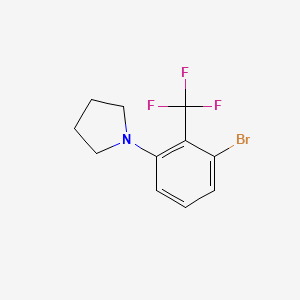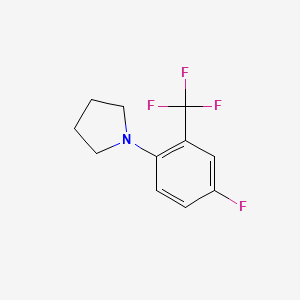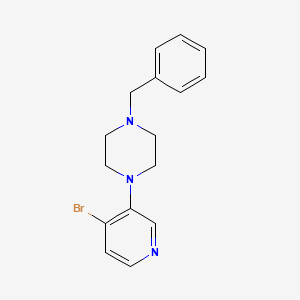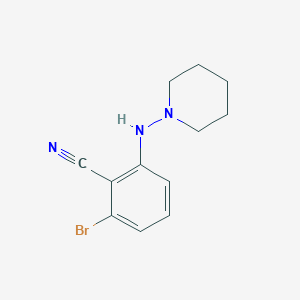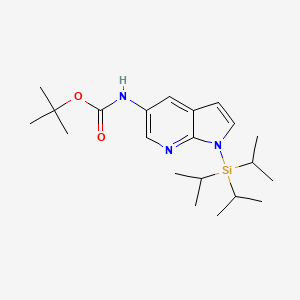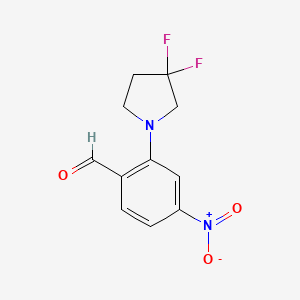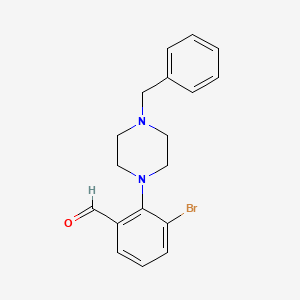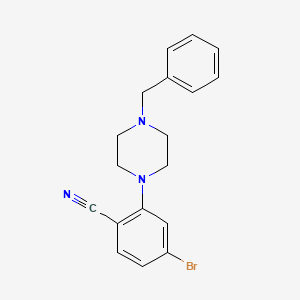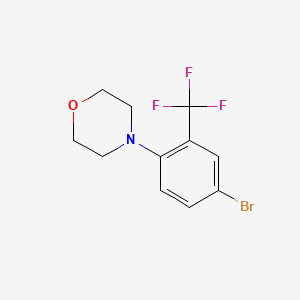
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Übersicht
Beschreibung
“4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as “4-Bromo-2-(trifluoromethyl)phenol” and “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, have been studied23.
Synthesis Analysis
The synthesis of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” is not explicitly detailed in the available resources. However, related compounds like “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea” have been synthesized and studied4.Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” is not directly available. However, the molecular formula of a similar compound, “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, is C8H6BrF3N2S3.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine”. However, compounds with similar structures have been used in various chemical reactions. For example, “2-(Trifluoromethyl)phenylboronic acid” has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives5.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” are not directly available. However, a similar compound, “4-Bromo-2-(trifluoromethyl)phenol”, has a molecular formula of CHBrFO and an average mass of 241.005 Da2.Wissenschaftliche Forschungsanwendungen
Photophysical Analysis and Biomolecular Binding
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine and its derivatives have been investigated for their photophysical properties. They exhibit intraligand and charge-transfer type transitions, which align with their aromatic heterocycle structures. Additionally, these compounds have demonstrated strong interactions with ct-DNA, possibly due to π-stacking or hydrogen-bonding interactions (Bonacorso et al., 2018).
Synthesis of Morpholine Derivatives
Research has been conducted on the synthesis of various morpholine derivatives, involving 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. These syntheses often employ methods like Buchwald–Hartwig amination and cyclodehydrohalogenation. Such studies contribute to the understanding of the structural and reactive properties of morpholine derivatives (Abdulla et al., 1971).
Crystal Structure Analysis
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine has been used in the analysis of crystal structures of various chemical compounds. Understanding the molecular and crystal structure of these compounds aids in the exploration of their physical and chemical properties, which is essential for their application in various fields (Ibiş et al., 2010).
Antimicrobial and Modulating Activity
Some derivatives of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine have shown potential in antimicrobial activities. Studies have assessed their efficacy against different strains of bacteria and fungi, providing insights into their potential therapeutic applications (Oliveira et al., 2015).
Synthesis of 1H-Indazole-1-Carboxamide Derivatives
Research on the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, using 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, has shown significant inhibitory capacity against cancer cell lines. This highlights the compound's potential in cancer research and therapy (Ji et al., 2018).
Safety And Hazards
The safety and hazards of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” are not directly available. However, for similar compounds, safety precautions include avoiding contact with skin, eyes, or clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area89.
Zukünftige Richtungen
The future directions for the study of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” are not explicitly mentioned in the available resources. However, the study of similar compounds continues to be an active area of research10.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive understanding, further research and study are recommended.
Eigenschaften
IUPAC Name |
4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPVMSUPLNPGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



